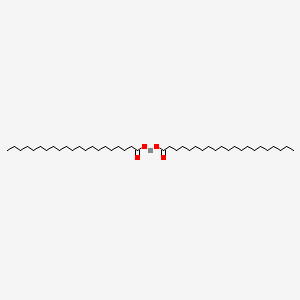![molecular formula C18H15N5O B12934329 Acetamide, N-[2-[2-(1H-imidazol-2-yl)phenyl]-1H-benzimidazol-5-yl]- CAS No. 824394-33-4](/img/structure/B12934329.png)
Acetamide, N-[2-[2-(1H-imidazol-2-yl)phenyl]-1H-benzimidazol-5-yl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2-(1H-Imidazol-2-yl)phenyl)-1H-benzo[d]imidazol-5-yl)acetamide is a complex organic compound that features both imidazole and benzimidazole moieties. These structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure makes it a subject of interest in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(1H-Imidazol-2-yl)phenyl)-1H-benzo[d]imidazol-5-yl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of 2-(1H-Imidazol-2-yl)aniline with 2-formylbenzoic acid under acidic conditions to form the benzimidazole core. This intermediate is then acetylated using acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(2-(1H-Imidazol-2-yl)phenyl)-1H-benzo[d]imidazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The imidazole and benzimidazole rings can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted aromatic compounds.
Aplicaciones Científicas De Investigación
N-(2-(2-(1H-Imidazol-2-yl)phenyl)-1H-benzo[d]imidazol-5-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of advanced materials and pharmaceuticals
Mecanismo De Acción
The mechanism of action of N-(2-(2-(1H-Imidazol-2-yl)phenyl)-1H-benzo[d]imidazol-5-yl)acetamide involves its interaction with specific molecular targets. The imidazole and benzimidazole rings can bind to metal ions or active sites of enzymes, inhibiting their activity. This compound can also interact with DNA or proteins, affecting their function and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1H-Imidazol-1-yl)phenol
- 4-(1-Benzyl-1H-benzo[d]imidazol-2-yl)phenol
- 2-(4,5-Diphenyl-1H-imidazol-2-yl)phenol
Uniqueness
N-(2-(2-(1H-Imidazol-2-yl)phenyl)-1H-benzo[d]imidazol-5-yl)acetamide is unique due to its dual imidazole and benzimidazole structure, which provides a versatile platform for various chemical modifications and biological interactions. This dual functionality is not commonly found in similar compounds, making it a valuable molecule for research and development .
Propiedades
Número CAS |
824394-33-4 |
|---|---|
Fórmula molecular |
C18H15N5O |
Peso molecular |
317.3 g/mol |
Nombre IUPAC |
N-[2-[2-(1H-imidazol-2-yl)phenyl]-3H-benzimidazol-5-yl]acetamide |
InChI |
InChI=1S/C18H15N5O/c1-11(24)21-12-6-7-15-16(10-12)23-18(22-15)14-5-3-2-4-13(14)17-19-8-9-20-17/h2-10H,1H3,(H,19,20)(H,21,24)(H,22,23) |
Clave InChI |
KKQBSEYJCSLSES-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC2=C(C=C1)N=C(N2)C3=CC=CC=C3C4=NC=CN4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



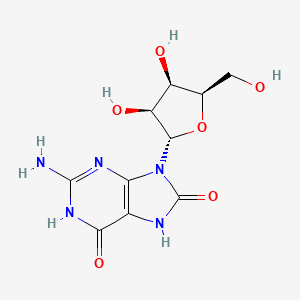
![Rel-(3R,4S)-4-(4-methoxyphenyl)-2-oxo-1-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B12934274.png)

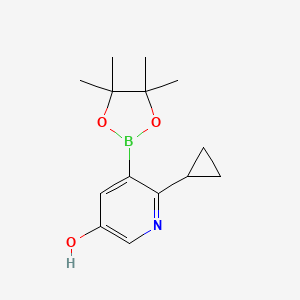
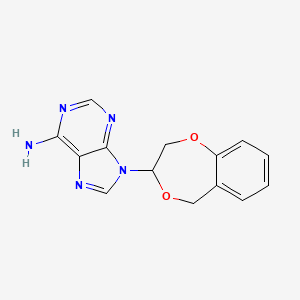
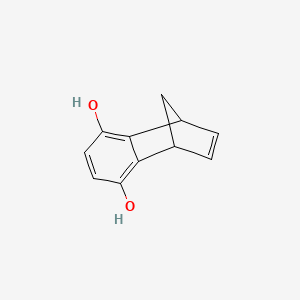
![tert-Butyl (3R,5S)-3-hydroxy-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B12934299.png)
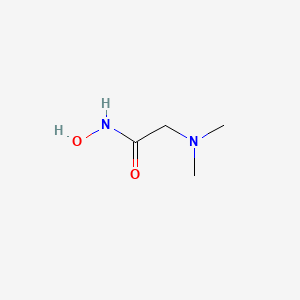
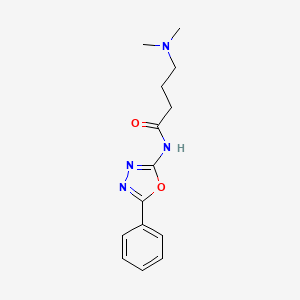
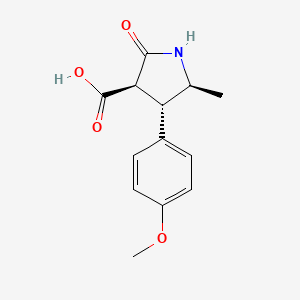
![2-(tert-Butoxycarbonyl)-6-thia-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12934316.png)
